![molecular formula C10H16N4O2 B576360 tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate CAS No. 723286-79-1](/img/structure/B576360.png)
tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate” is a chemical compound . It is an impurity of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of diabetes mellitus type 2 .
Synthesis Analysis
The synthesis of this compound and similar compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C (OC (C) (C)C)N1CC2=NN=CN2CC1 . Its empirical formula is C10H16N4O2 and it has a molecular weight of 224.26 . Chemical Reactions Analysis
The development of the piperazine-fused triazoles, which includes this compound, presents challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula isC10H16N4O2 and it has a molecular weight of 224.26 .
Scientific Research Applications
Application in the Synthesis of Sitagliptin
Specific Scientific Field
Medicinal Chemistry and Pharmaceuticals
Summary of the Application
This compound is used as an intermediate in the synthesis of Sitagliptin, a drug used for the treatment of Type 2 diabetes .
Methods of Application or Experimental Procedures
The process involves condensing 3-tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl) butyric acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a] pyrazine in the presence of a catalyst .
Results or Outcomes
The result of this process is the production of Sitagliptin or a pharmaceutically acceptable salt thereof .
Application in Anti-Cancer Studies
Specific Scientific Field
Summary of the Application
Derivatives of this compound have shown promising results in anti-cancer studies .
Methods of Application or Experimental Procedures
The compound was treated with an array of isocyanates in the presence of triethylamine to create a variety of derivatives . These derivatives were then screened for their anti-cancer properties .
Results or Outcomes
The resultant compounds showed promising anti-proliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines) . The IC50 range was estimated at 6.587 to 11.10 µM .
Application in the Development of a Focused Small Molecule Library
Specific Scientific Field
Summary of the Application
This compound has been used in the development of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines . This library is intended to serve as a resource for medicinal chemistry research .
Methods of Application or Experimental Procedures
The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .
Results or Outcomes
The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .
Application in the Quantification of Genotoxic Impurities
Specific Scientific Field
Summary of the Application
This compound has been used in the development of an analytical method for the quantification of 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4] triazolo [4,3-a] pyrazine (7-nitroso impurity), which is a potential genotoxic impurity .
Methods of Application or Experimental Procedures
The purpose of this research study was to develop an analytical method for the quantification of the 7-nitroso impurity .
Results or Outcomes
The development of this method allows for the detection and quantification of potential genotoxic impurities in pharmaceutical compounds .
Application in the Development of Antidepressant, Antipsychotic, Antihistamine, Anti-fungal, Antioxidant, and Anti-inflammatory Drugs
Specific Scientific Field
Summary of the Application
This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant, antipsychotic, antihistamine, anti-fungal, anticancer, antioxidant, and anti-inflammatory drugs .
Methods of Application or Experimental Procedures
The compound is used as a core structure in the synthesis of these drugs . The specific methods of synthesis would depend on the particular drug being synthesized .
Results or Outcomes
The resultant drugs have shown promising results in their respective therapeutic applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-7-11-12-8(14)6-13/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVLFQQWHATAHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=NN=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674303 |
Source


|
| Record name | tert-Butyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
CAS RN |
723286-79-1 |
Source


|
| Record name | tert-Butyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[5,4-G]quinazoline](/img/structure/B576279.png)
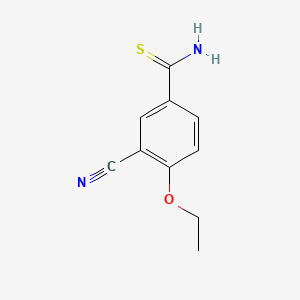
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)-](/img/structure/B576286.png)
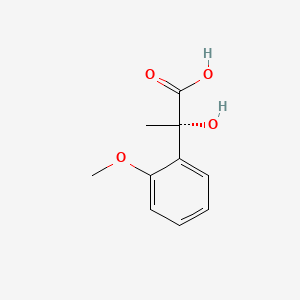
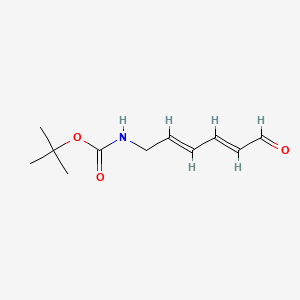
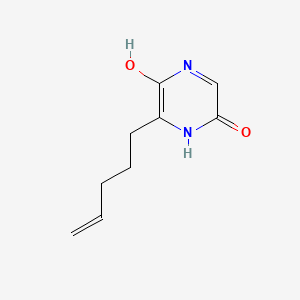
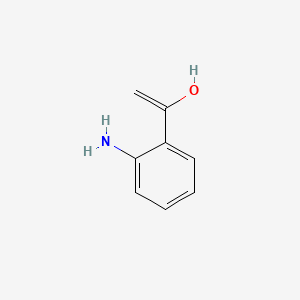
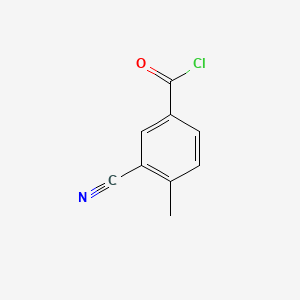
![5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B576295.png)
![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B576299.png)